2,6-Methano-3-benzazocin-8-ol, 6,11-diethyl-1,2,3,4,5,6-hexahydro-3-methyl-, cis-(-)-
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Overview
Description
2,6-Methano-3-benzazocin-8-ol, 6,11-diethyl-1,2,3,4,5,6-hexahydro-3-methyl-, cis-(-)- is a complex organic compound with a unique structure. It belongs to the class of benzazocines, which are known for their diverse pharmacological properties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methano-3-benzazocin-8-ol, 6,11-diethyl-1,2,3,4,5,6-hexahydro-3-methyl-, cis-(-)- involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, reduction processes, and functional group modifications. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6-Methano-3-benzazocin-8-ol, 6,11-diethyl-1,2,3,4,5,6-hexahydro-3-methyl-, cis-(-)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,6-Methano-3-benzazocin-8-ol, 6,11-diethyl-1,2,3,4,5,6-hexahydro-3-methyl-, cis-(-)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Methano-3-benzazocin-8-ol, 6,11-diethyl-1,2,3,4,5,6-hexahydro-3-methyl-, cis-(-)- involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, receptor selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-6,11-dimethyl-
- 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-allyl-6,11-dimethyl-
- 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3,6,11-trimethyl-
Uniqueness
The uniqueness of 2,6-Methano-3-benzazocin-8-ol, 6,11-diethyl-1,2,3,4,5,6-hexahydro-3-methyl-, cis-(-)- lies in its specific structural modifications, such as the presence of diethyl and methyl groups, which can influence its pharmacological profile and chemical reactivity. These structural differences can result in distinct biological activities and therapeutic potentials compared to similar compounds.
Properties
CAS No. |
3348-90-1 |
---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(1R,9R,13R)-1,13-diethyl-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H25NO/c1-4-14-16-10-12-6-7-13(19)11-15(12)17(14,5-2)8-9-18(16)3/h6-7,11,14,16,19H,4-5,8-10H2,1-3H3/t14-,16+,17+/m0/s1 |
InChI Key |
JYRBQCWXZNDERM-USXIJHARSA-N |
Isomeric SMILES |
CC[C@H]1[C@H]2CC3=C([C@@]1(CCN2C)CC)C=C(C=C3)O |
Canonical SMILES |
CCC1C2CC3=C(C1(CCN2C)CC)C=C(C=C3)O |
Origin of Product |
United States |
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